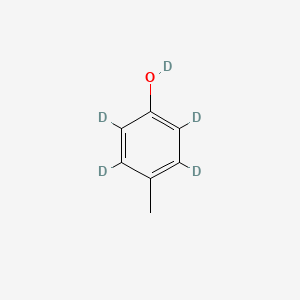

p-Cresol-2,3,5,6-d4,OD

Description

The Scientific Significance of p-Cresol (B1678582) as an Endogenous Metabolite and Environmental Chemical

p-Cresol, or 4-methylphenol, is a phenolic organic compound that holds considerable scientific interest due to its dual origin and biological activity. hmdb.ca It is both a naturally occurring endogenous product of metabolism and a widespread environmental chemical. nih.govnih.gov

Endogenously, p-Cresol is primarily produced by the intestinal microflora in humans and animals. nih.gov It is a metabolic byproduct of the breakdown of the aromatic amino acid tyrosine by gut bacteria, including species like Clostridium difficile. hmdb.camdpi.com From the gut, p-Cresol is absorbed into the bloodstream, where it is metabolized in the liver, primarily through sulfation and glucuronidation, into compounds like p-cresyl sulfate (B86663) (pCS) and p-cresyl glucuronide (PCG). hmdb.cahmdb.camdpi.com

As an environmental chemical, p-Cresol is found in crude oil, coal tar, and wood and tobacco smoke. hmdb.ca It is also used industrially to dissolve other chemicals and as a precursor in the manufacturing of other chemical products. hmdb.cahmdb.ca Environmental exposure can occur through inhalation of contaminated air or contact with products containing cresols. hmdb.ca

The scientific significance of p-Cresol is largely tied to its role as a uremic toxin. hmdb.canih.govmetabolon.com In individuals with chronic kidney disease (CKD), impaired renal function leads to the accumulation of p-Cresol and its conjugates in the blood. metabolon.commdpi.com Elevated levels of these compounds are associated with the progression of renal failure and other systemic effects. metabolon.commdpi.com Furthermore, research has increasingly highlighted a correlation between elevated p-Cresol levels and a range of other conditions, including neurodevelopmental and neurodegenerative disorders. nih.govmdpi.com Studies have investigated its potential to cross the blood-brain barrier and influence neurochemical pathways, such as dopamine (B1211576) metabolism. researchgate.netaimspress.com

Table 1: Key Characteristics of p-Cresol

| Characteristic | Description | References |

|---|---|---|

| Chemical Formula | C₇H₈O | nih.gov |

| Molar Mass | 108.14 g/mol | nih.gov |

| Origin | Endogenous metabolite from tyrosine metabolism by gut microbiota; Environmental contaminant from industrial sources, crude oil, and smoke. | hmdb.canih.govnih.govhmdb.ca |

| Primary Metabolites | p-Cresyl sulfate (pCS), p-Cresyl glucuronide (PCG). | hmdb.cahmdb.ca |

| Scientific Relevance | Uremic toxin in chronic kidney disease; Potential biomarker for neurodevelopmental and neurodegenerative disorders; Environmental pollutant. | nih.govnih.govmetabolon.commdpi.com |

Principles and Advantages of Stable Isotope Labeling in Contemporary Chemical Biology and Environmental Sciences

Stable isotope labeling is a powerful technique used to trace the fate of molecules in biological, chemical, and environmental systems. wikipedia.org This method involves replacing one or more atoms in a molecule with their non-radioactive (stable) isotope. wikipedia.org Common stable isotopes used in this practice include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.orgsymeres.com

The fundamental principle of stable isotope labeling is that the isotopically labeled molecule is chemically almost identical to its unlabeled counterpart, but its increased mass makes it distinguishable by mass-sensitive analytical methods like mass spectrometry (MS). wikipedia.orgscioninstruments.com This allows researchers to track the labeled compound through complex processes, such as metabolic pathways or environmental degradation, without significantly altering the system's natural behavior. silantes.comcreative-proteomics.com

The use of deuterated compounds, where hydrogen (¹H) is replaced by deuterium (²H), offers several distinct advantages in scientific research:

Internal Standards for Quantification: Deuterated analogs are considered the gold standard for internal standards in quantitative mass spectrometry. scioninstruments.comresearchgate.netscioninstruments.com When added to a sample in a known amount, the deuterated standard co-elutes with the unlabeled target analyte and experiences similar variations during sample preparation and ionization, correcting for potential analytical errors and matrix effects. texilajournal.comclearsynth.com This dramatically improves the accuracy and precision of quantification. clearsynth.com

Metabolic and Mechanistic Studies: By introducing deuterium-labeled compounds into a biological system, researchers can trace metabolic pathways, determine the rate of metabolic flux, and identify novel metabolites. silantes.commdpi.comacs.org The substitution of hydrogen with deuterium can also lead to a "kinetic isotope effect," where the heavier C-D bond is broken more slowly than a C-H bond. mdpi.com This effect can be exploited to study reaction mechanisms and to intentionally slow down drug metabolism, potentially improving a drug's pharmacokinetic profile. researchgate.netmdpi.com

Enhanced Analytical Specificity: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and MS, the unique signal of deuterium provides clear, unambiguous detection, reducing background noise and improving signal clarity. numberanalytics.comcymitquimica.com

Table 2: Advantages of Stable Isotope Labeling in Research

| Advantage | Description | References |

|---|---|---|

| Improved Quantitative Accuracy | Serves as an ideal internal standard in mass spectrometry, compensating for sample loss and matrix effects. | scioninstruments.comtexilajournal.comclearsynth.com |

| Metabolic Tracing | Enables tracking of molecules through complex metabolic pathways to elucidate fluxes and biotransformations. | silantes.comcreative-proteomics.comeurisotop.com |

| Mechanistic Elucidation | The kinetic isotope effect can be used to investigate the mechanisms of chemical and enzymatic reactions. | symeres.commdpi.comacs.org |

| High Specificity | Labeled compounds provide unique signals in MS and NMR, allowing for clear detection in complex mixtures. | wikipedia.orgnumberanalytics.comcymitquimica.com |

| Non-Radioactive | Stable isotopes are safe to handle and do not require the special precautions associated with radioactive isotopes. | wikipedia.orgcreative-proteomics.com |

Academic Research Context and Utility of p-Cresol-2,3,5,6-d4,OD and Related Deuterated Cresol (B1669610) Analogs

Given the biological and environmental importance of p-Cresol, accurate measurement of its concentration in various samples (e.g., blood, urine, water, soil) is crucial for clinical diagnostics, environmental monitoring, and toxicological research. nih.govuzh.ch However, the complexity of these sample matrices makes precise quantification challenging. This is the primary academic and research context for the utility of this compound.

This compound is a deuterated analog of p-Cresol where the four hydrogen atoms on the aromatic ring and the hydrogen of the hydroxyl group are replaced with deuterium atoms. Its principal application is as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). scioninstruments.comscioninstruments.comresearchgate.net

In a typical analytical workflow, a precise amount of this compound is added to a biological or environmental sample. Because its physical and chemical properties are nearly identical to the native p-Cresol, it behaves similarly throughout the extraction, purification, and chromatographic separation steps. scioninstruments.com In the mass spectrometer, however, it is detected at a higher mass-to-charge ratio (m/z) due to the five deuterium atoms. sigmaaldrich.com By comparing the signal intensity of the native p-Cresol to that of the known quantity of the deuterated internal standard, researchers can calculate the absolute concentration of p-Cresol with high accuracy and reproducibility. clearsynth.com

This approach has been fundamental in studies aiming to:

Establish correlations between p-Cresol concentrations and the severity of chronic kidney disease. mdpi.com

Investigate the link between gut-derived p-Cresol and neurological conditions. nih.govmdpi.com

Monitor human exposure to environmental sources of cresols. uzh.ch

Perform metabolomic profiling to understand the impact of diet or therapeutic interventions on p-Cresol production by the gut microbiome. eurisotop.comresearchgate.net

Related deuterated analogs, such as p-Cresol-d7 (where hydrogens on the methyl group are also deuterated) and deuterated forms of its metabolites like p-cresyl sulfate-d7, serve similar roles as internal standards for their respective unlabeled counterparts, enabling comprehensive and precise quantification of the entire metabolic pathway. isotope.commedchemexpress.com

Table 3: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Assay | ≥99% (CP) | sigmaaldrich.com |

| Isotopic Purity | 97 atom % D | sigmaaldrich.com |

| Mass Shift | M+5 | sigmaaldrich.com |

| Molecular Formula | C₇H₃D₅O | sigmaaldrich.com |

| InChI Key | IWDCLRJOBJJRNH-MDXQMYCFSA-N | sigmaaldrich.com |

| Primary Application | Internal standard for quantitative analysis via mass spectrometry. | cymitquimica.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i2D,3D,4D,5D/hD | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-MDXQMYCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])O[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Characterization of P Cresol 2,3,5,6 D4,od

The synthesis of isotopically labeled compounds such as p-Cresol-2,3,5,6-d4,OD is essential for their use as internal standards in mass spectrometry-based analysis, for mechanistic studies of chemical reactions, and for metabolic research. The introduction of deuterium (B1214612) atoms at specific positions requires carefully controlled synthetic strategies to ensure high isotopic enrichment and chemical purity.

Strategies for Deuterium Incorporation into Aromatic Ring and Hydroxyl Positions of Cresols

The incorporation of deuterium into the aromatic ring and the hydroxyl group of cresols involves distinct chemical transformations. The hydroxyl proton is labile and readily exchanges with deuterium from a suitable solvent source, such as deuterium oxide (D₂O), under mild acidic or basic conditions.

The primary challenge lies in the site-specific deuteration of the aromatic ring. This is typically achieved through electrophilic aromatic substitution, where a deuterium cation (D⁺) replaces a hydrogen atom. One of the most effective methods for achieving extensive deuteration of phenols is through acid-catalyzed hydrogen-deuterium (H/D) exchange. researchgate.netresearchgate.net

Chemical Synthetic Pathways for Site-Specific Deuteration:

A common pathway for the synthesis of this compound involves the reaction of p-cresol (B1678582) with a strong deuterated acid. researchgate.net The reaction mechanism proceeds via the formation of a sigma complex (arenium ion) intermediate. The hydroxyl group of p-cresol is an activating group, directing electrophilic substitution to the ortho and para positions. However, to achieve deuteration at the meta positions as well, forcing conditions are required.

The synthetic steps can be summarized as follows:

Hydroxyl Group Deuteration: The phenolic proton is readily exchanged by dissolving p-cresol in a deuterium source like D₂O or a deuterated acid. This is a rapid equilibrium process.

Aromatic Ring Deuteration: The dissolved p-cresol is treated with a strong deuterated acid, such as deuterated trifluoroacetic acid (TFA-d) or deuterated sulfuric acid (D₂SO₄), often in a D₂O medium. The mixture is heated to facilitate the electrophilic substitution of aromatic protons with deuterons. researchgate.netresearchgate.net The ortho positions (2 and 6) are the most reactive, followed by the para position (which is blocked by the methyl group) and finally the meta positions (3 and 5). researchgate.net Achieving high levels of deuteration at the less reactive meta positions often requires elevated temperatures and prolonged reaction times. researchgate.net

Optimization of Reaction Conditions for Isotopic Enrichment and Product Yield

Optimizing the reaction is critical to maximize the isotopic purity of the final product while maintaining a high chemical yield. Key parameters that are adjusted include the choice of deuterating agent, temperature, reaction time, and catalyst.

| Parameter | Condition | Purpose |

| Deuterating Agent | Strong deuterated acids (e.g., D₂SO₄, TFA-d) in D₂O | Provides a high concentration of D⁺ to drive the H/D exchange equilibrium toward the deuterated product. researchgate.net |

| Temperature | Elevated temperatures (e.g., 200-400 °C) | Provides the necessary activation energy for the deuteration of the less reactive meta positions on the aromatic ring. researchgate.net |

| Reaction Time | Prolonged duration (hours to days) | Allows the H/D exchange reaction to reach completion, ensuring high isotopic enrichment at all desired positions. researchgate.net |

| Catalyst | Use of a strong acid or a metal catalyst (e.g., Pt/C) | Can facilitate the H/D exchange process under less extreme temperature and pressure conditions. |

| Pressure | High pressure (in sealed vessel) | Necessary when working with D₂O at temperatures above its boiling point to maintain a liquid phase and facilitate the reaction. researchgate.net |

By carefully controlling these conditions, it is possible to achieve high isotopic enrichment, often exceeding 97 atom % D, for this compound. sigmaaldrich.com The final product is typically purified using techniques such as distillation or chromatography to remove any unreacted starting material and byproducts.

Analytical Validation of Isotopic Purity and Deuterium Labeling Pattern

Following synthesis, the product must be rigorously analyzed to confirm its chemical identity, isotopic purity, and the specific locations of the deuterium labels. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques employed for this validation.

High-Resolution Mass Spectrometry for Precise Isotopic Distribution Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and isotopic distribution of a molecule. nih.gov For this compound, HRMS provides two crucial pieces of information:

Accurate Mass Measurement: HRMS can measure the mass of the molecular ion with high precision, which allows for the confirmation of the elemental formula. The theoretical exact mass of the fully labeled compound (C₇H₃D₅O) can be calculated and compared to the experimentally measured mass.

Isotopic Enrichment: By analyzing the relative intensities of the ion signals corresponding to molecules with different numbers of deuterium atoms (isotopologues), the degree of isotopic enrichment can be accurately calculated. nih.gov For a product with a target of five deuterium atoms, the mass spectrum would ideally show a dominant peak for the M+5 ion (relative to the unlabeled p-cresol).

| Compound | Formula | Theoretical Monoisotopic Mass (Da) | Isotopic Enrichment (Atom % D) |

| p-Cresol | C₇H₈O | 108.05751 | 0 |

| This compound | C₇H₃D₅O | 113.08815 | >97% sigmaaldrich.com |

The analysis of the isotopic cluster allows for the quantification of residual, partially deuterated species, thereby providing a precise measure of the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Atom Localization and Quantitative Purity Assessment

While mass spectrometry confirms the number of deuterium atoms incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining their precise location within the molecule. A combination of ¹H NMR, ¹³C NMR, and sometimes ²H NMR is used.

¹H NMR (Proton NMR): This is the most direct method to verify the substitution of hydrogen with deuterium. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons at positions 2, 3, 5, and 6, as well as the hydroxyl proton, should be absent or significantly diminished. The only prominent signal would be the singlet corresponding to the three protons of the methyl (-CH₃) group. The integration of any residual aromatic proton signals relative to the methyl signal allows for a quantitative assessment of the deuteration efficiency at each position. researchgate.net

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides further confirmation of deuterium incorporation. Carbon atoms bonded to deuterium (C-D) exhibit characteristic changes compared to carbons bonded to hydrogen (C-H). The signals for the deuterated carbons (C2, C3, C5, C6) will show coupling to deuterium, often resulting in multiplets (e.g., a 1:1:1 triplet for a CD group) and will be shifted slightly upfield.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum would show distinct signals for the deuterium atoms attached to the aromatic ring and the oxygen atom, confirming their presence at the expected chemical shifts.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Information Gained |

| ¹H NMR | ~2.3 | Singlet | Confirms presence of CH₃ group |

| ~6.7-7.1 | Absent/Greatly Reduced | Confirms deuteration of aromatic ring | |

| ~4.8-5.5 | Absent/Greatly Reduced | Confirms deuteration of hydroxyl group | |

| ¹³C NMR | ~130-155 | Multiplets due to C-D coupling | Confirms location of deuterium on C2, C3, C5, C6 |

The combination of these analytical techniques provides a comprehensive validation of the synthesis, confirming the chemical structure, high isotopic enrichment, and precise labeling pattern of this compound.

Advanced Analytical Techniques for P Cresol 2,3,5,6 D4,od and Its Unlabeled Analogs in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the gold standard for the analysis of p-cresol (B1678582) and its conjugates in biological matrices due to its high sensitivity, selectivity, and specificity. The use of p-Cresol-2,3,5,6-d4,OD as an internal standard is a key component of robust LC-MS/MS-based methods.

Development of Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Protocols for Isotopic Dilution Analysis

Isotopic dilution analysis using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the accurate quantification of analytes in complex matrices. In this approach, a known amount of the isotopically labeled standard, this compound, is added to the sample at the beginning of the sample preparation process. This deuterated analog behaves nearly identically to the endogenous, unlabeled p-cresol and its metabolites throughout extraction, chromatographic separation, and ionization. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations or losses during sample handling can be effectively corrected, leading to highly reliable and reproducible results.

Several UHPLC-MS/MS methods have been developed for the simultaneous determination of a panel of gut-derived uremic toxins, including p-cresol sulfate (B86663), in human serum. nih.gov These methods often involve a simple protein precipitation step with acetonitrile (B52724) containing the deuterated internal standards. nih.gov The linearity of these assays is typically excellent, with correlation coefficients (r) of 0.997 or greater over a wide range of concentrations. nih.gov

Optimization of Chromatographic Separation for p-Cresol, p-Cresyl Sulfate, and Glucuronide Conjugates

Effective chromatographic separation of p-cresol from its primary metabolites, p-cresyl sulfate and p-cresyl glucuronide, as well as from other isomeric cresols, is critical for accurate quantification. Reversed-phase chromatography is commonly employed, with C18 columns being a popular choice. For instance, an Acquity BEH C18 column (2.1 × 100 mm, 1.7 μm) has been successfully used for the separation of these compounds. nih.gov

The mobile phase composition is a key parameter in optimizing the separation. A typical mobile phase might consist of a mixture of an aqueous buffer, such as ammonium (B1175870) formate (B1220265), and an organic solvent like acetonitrile or methanol (B129727). Both isocratic and gradient elution methods can be utilized. An isocratic elution with a mobile phase of 10 mM ammonium formate (pH 4.3) and acetonitrile (85:15, v/v) at a flow rate of 0.3 mL/min has been shown to provide good separation with a short run-time of 4 minutes. nih.gov The optimization of the mobile phase pH is also important to ensure the compounds are in a suitable ionic state for retention and separation on the column.

| Parameter | Condition |

|---|---|

| Column | Acquity BEH C18 (2.1 × 100 mm, 1.7 μm) |

| Mobile Phase A | 10 mM Ammonium Formate (pH 4.3) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic (85:15, v/v) |

| Flow Rate | 0.3 mL/min |

| Total Run Time | 4 minutes |

Tandem Mass Spectrometry Parameters and Fragmentation Patterns for Quantitative and Qualitative Analysis of Deuterated Analogs

Tandem mass spectrometry (MS/MS) provides the high selectivity required for distinguishing the analyte from co-eluting matrix components. This is achieved through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. For p-cresol, analysis is often performed in negative electrospray ionization (ESI) mode, where the deprotonated molecule [M-H]⁻ is formed. The molecular weight of unlabeled p-cresol is 108.14 g/mol , resulting in a precursor ion of m/z 107.1. For this compound, with a molecular weight of 113.17 g/mol , the deprotonated precursor ion would be at m/z 112.2.

The fragmentation of the p-cresol precursor ion typically involves the loss of a methyl radical (•CH3), leading to a major product ion. In the case of p-cresyl sulfate, a common transition monitored is from the precursor ion to a product ion corresponding to the sulfate group. For deuterated analogs, the masses of the precursor and product ions will be shifted according to the number of deuterium (B1214612) atoms.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| p-Cresol | 107.1 | 92.1 | Negative ESI |

| This compound | 112.2 | 96.1 | Negative ESI |

| p-Cresyl Sulfate | 187.0 | 107.0 / 80.0 | Negative ESI |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of p-cresol and its isomers. Due to the polar nature of the hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic properties of these compounds.

Derivatization Techniques for Enhanced Volatility, Separation, and Mass Spectrometric Detection

Derivatization is a key step in the GC-MS analysis of cresols. The primary goal is to block the active hydroxyl group, thereby reducing its polarity and increasing its volatility. This leads to improved peak shape, better separation, and enhanced sensitivity.

Common derivatization techniques for cresols include:

Silylation: This is a widely used method where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. Silylation has been shown to enable the clean separation of the three cresol (B1669610) isomers.

Acylation: In this technique, an acyl group is introduced. Heptafluorobutyric anhydride (B1165640) can be used to form heptafluorobutyrate esters, which are highly electronegative and thus provide excellent sensitivity with electron capture detection (ECD).

Dansylation: Derivatization with dansyl chloride has been shown to improve the signal intensity in the LC-MS/MS analysis of low-abundance phenolic compounds and can also be applicable to GC-MS. chromforum.org

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the detector being used.

Evaluation of GC Column Selection and Temperature Programming for Isomer Resolution

The separation of cresol isomers (ortho-, meta-, and para-cresol) by gas chromatography can be challenging due to their similar boiling points and polarities. The selection of an appropriate GC column is therefore critical for achieving baseline resolution.

Column Selection: Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5sILMS), often result in the co-elution of m- and p-cresol. More polar columns, such as those with a polyethylene (B3416737) glycol (wax) or a Stabilwax-DA stationary phase, generally provide better separation of these isomers. The choice of stationary phase should be based on the principle of "like dissolves like," where a polar column is better suited for the separation of polar analytes like cresols.

Temperature Programming: The oven temperature program plays a crucial role in the separation of cresol isomers. A slow temperature ramp rate around the elution temperature of the cresols can significantly improve resolution. A typical starting point for method development is a "scouting gradient" with a low initial temperature (e.g., 40 °C) and a moderate ramp rate (e.g., 10 °C/min). chromatographyonline.com For difficult separations, such as that of m- and p-cresol, a very slow ramp rate (e.g., 0.1-2 °C/min) in the elution window of these compounds may be necessary. An isothermal hold at a temperature just below the elution temperature of the critical pair can also enhance separation.

The use of this compound as an internal standard in GC-MS analysis allows for accurate quantification, even if complete baseline separation from other isomers is not achieved, as the mass spectrometer can distinguish between the deuterated and non-deuterated compounds based on their mass-to-charge ratios.

Application of Isotope Dilution GC-MS for Absolute Quantification in Research Samples.

Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical method for the absolute quantification of compounds in complex matrices. When coupled with gas chromatography-mass spectrometry (GC-MS), it provides high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is central to this technique. This deuterated analog is chemically identical to the unlabeled p-cresol, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation.

The key advantage of this method is its ability to correct for sample loss during processing and for variations in instrument response. In the mass spectrometer, the deuterated standard is easily distinguished from the native analyte due to its higher mass-to-charge ratio (m/z). Quantification is achieved by measuring the ratio of the signal intensity of the native p-cresol to that of the known concentration of the added this compound internal standard. This approach has been successfully applied to determine the concentration of p-cresol and its metabolites in various biological samples, such as serum and plasma, particularly in studies related to uremic toxins. nih.govsemanticscholar.org The chromatographic separation step is crucial for distinguishing p-cresol from its isomers, m-cresol (B1676322) and o-cresol, which can be challenging due to their similar structures and fragmentation patterns in the mass spectrometer. gcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics and Mechanistic Studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. In the context of p-cresol and its isotopologues, NMR is invaluable for confirming molecular structure, studying interactions with other molecules, and tracing metabolic pathways.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation and Molecular Interaction Studies.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural elucidation of organic molecules like p-cresol. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For p-cresol, the spectrum typically shows distinct signals for the methyl protons, the aromatic protons, and the hydroxyl proton. oup.comresearchgate.netchemicalbook.com The splitting patterns of the aromatic protons (typically appearing as doublets) confirm the para substitution pattern on the benzene (B151609) ring. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in p-cresol gives a distinct signal, allowing for unambiguous confirmation of the compound's structure. nih.govchemicalbook.com Chemical shifts are sensitive to the electronic environment, making NMR a powerful tool for studying molecular interactions, such as hydrogen bonding, which can cause significant changes in the chemical shifts of the involved nuclei, particularly the hydroxyl proton. oup.com

Below is a table summarizing typical NMR data for p-cresol.

| Nucleus | Position | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Description |

| ¹H | -CH₃ | ~2.3 | Singlet |

| ¹H | -OH | Variable (~4.5-6.0) | Broad Singlet |

| ¹H | Aromatic (ortho to -OH) | ~6.7-6.8 | Doublet |

| ¹H | Aromatic (ortho to -CH₃) | ~7.0-7.1 | Doublet |

| ¹³C | -CH₃ | ~20.4 | |

| ¹³C | C (ortho to -OH) | ~115.0 | |

| ¹³C | C (ortho to -CH₃) | ~130.2 | |

| ¹³C | C (ipso to -CH₃) | ~130.2 | |

| ¹³C | C (ipso to -OH) | ~153.0 |

Note: Chemical shifts can vary depending on the solvent and concentration. oup.comchemicalbook.comrsc.orgnih.gov

Deuterium (²H) NMR for Direct Observation of Labeled Positions and Metabolic Fate Tracking.

Deuterium (²H) NMR spectroscopy is a specialized technique used to directly observe the deuterium nuclei in an isotopically labeled molecule like this compound. Unlike ¹H NMR, where deuterated solvents are used to avoid large solvent signals, ²H NMR is used to detect the signals from the deuterium labels themselves. studymind.co.uk This technique is exceptionally useful for confirming the exact positions of deuteration on the molecule, as the deuterium signal will only appear for the labeled sites. sigmaaldrich.com For highly deuterated compounds, conventional ¹H NMR can be limited by the weakness of the residual proton signals, making ²H NMR an appealing alternative for structural verification and enrichment determination. sigmaaldrich.com

Because the natural abundance of deuterium is very low (about 0.016%), samples must typically be enriched to obtain a strong signal. wikipedia.org In metabolic studies, this compound can be introduced into a biological system as a tracer. By using ²H NMR to analyze metabolites, researchers can track the fate of the deuterated p-cresol molecule, observing how it is transformed and incorporated into other compounds. This provides direct insight into metabolic pathways and reaction mechanisms without the interference from the vast background of protons present in biological systems. wikipedia.org

Complementary Spectroscopic and Chemometric Methods for Cresol Isomer Analysis.

While chromatographic and NMR methods are powerful, they can be complemented by other techniques, especially when rapid analysis or differentiation of highly similar isomers is required. UV-Vis spectrophotometry, combined with computational chemometric methods, offers a viable alternative for analyzing mixtures of cresol isomers.

Multivariate Regression Approaches for Spectrophotometric Differentiation of Cresol Isomers.

The three isomers of cresol (ortho-, meta-, and para-) exhibit very similar and extensively overlapping ultraviolet (UV) absorption spectra, making their simultaneous quantification by traditional spectrophotometry difficult. pjps.pknih.gov However, subtle differences in their spectra can be exploited using multivariate regression methods such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression. pjps.pkresearchgate.net

These chemometric techniques build calibration models based on the correlation between the UV absorbance data across a range of wavelengths (e.g., 283-305 nm) and the known concentrations of the isomers in a set of calibration mixtures. pjps.pknih.gov Once the model is built and validated, it can be used to predict the concentrations of each cresol isomer in unknown samples without the need for prior physical separation. pjps.pk Studies have demonstrated that these methods are both accurate and precise for the determination of cresol isomers in various mixtures. nih.govresearchgate.net

The table below presents validation results for the simultaneous determination of cresol isomers using PLS and PCR methods.

| Isomer | Method | Mean % Recovery | % Relative Standard Deviation (RSD) |

| o-Cresol | PLS | 100.41 | 0.40 |

| o-Cresol | PCR | 100.20 | 0.72 |

| m-Cresol | PLS | 99.96 | 0.15 |

| m-Cresol | PCR | 100.01 | 0.22 |

| p-Cresol | PLS | 100.15 | 0.28 |

| p-Cresol | PCR | 100.17 | 0.43 |

Data sourced from a study on the simultaneous spectrophotometric determination of cresol isomers. pjps.pknih.gov

Applications of P Cresol 2,3,5,6 D4,od As a Stable Isotope Tracer in Diverse Research Fields

Tracing Endogenous Metabolic Pathways and Fluxes.

The use of stable isotope tracers is a cornerstone of modern metabolomics, providing a method to follow a substrate through various biochemical reactions. nih.gov p-Cresol-2,3,5,6-d4,OD is particularly valuable for studying the fate of p-Cresol (B1678582), a significant microbial metabolite, within a host organism.

Investigating Tyrosine and Phenylalanine Microbial Fermentation Mechanisms in Biological Systems.

Studies have identified several key bacterial species capable of this conversion. Using media supplemented with tyrosine, researchers have screened and identified numerous strains with p-Cresol-producing activity. researchgate.netnih.gov The metabolic pathway involves the conversion of tyrosine to 4-hydroxyphenylacetate, which is then decarboxylated to form p-Cresol. researchgate.net

| Bacterial Families/Genera | Role in p-Cresol Production | Source |

|---|---|---|

| Clostridium species | Identified as primary producers of p-Cresol from tyrosine fermentation. | researchgate.netresearchgate.net |

| Coriobacteriaceae family | Phylogenetic analysis shows a high concentration of p-Cresol-producing strains in this family. | researchgate.net |

| Bifidobacteriaceae family | Contains strains capable of producing p-Cresol. | biorxiv.org |

| Enterobacteriaceae family | Contains strains capable of producing p-Cresol. | researchgate.netbiorxiv.org |

| Bacteroidaceae family | Contains strains capable of producing p-Cresol. | biorxiv.org |

Elucidation of Hepatic and Extrahepatic Conjugation Processes (Sulfation and Glucuronidation) of Phenolic Compounds.

Once absorbed from the colon, p-Cresol undergoes extensive first-pass metabolism, primarily in the liver but also in other tissues (extrahepatic metabolism). nih.govnih.govcreative-biolabs.com This biotransformation is a Phase II conjugation reaction, converting the lipophilic p-Cresol into more water-soluble compounds for excretion. mhmedical.com The main conjugation products are p-cresyl sulfate (B86663) (p-CS) and p-cresyl glucuronide (p-CG). nih.govmdpi.com

By using this compound as a tracer, researchers can incubate it with human liver microsomes or kidney microsomes to study the kinetics and pathways of these conjugation reactions. nih.govnih.gov The labeled p-Cresol allows for the unambiguous identification and quantification of the resulting labeled p-CS and p-CG using mass spectrometry. This approach has been crucial in identifying the specific enzymes responsible for these reactions. Studies have shown that UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A6 and UGT1A9, are the primary catalysts for p-Cresol glucuronidation in both the liver and kidneys. nih.govresearchgate.net Similarly, sulfotransferase (SULT) enzymes are responsible for its sulfation.

| Conjugation Process | Primary Enzyme(s) Involved | Primary Location | Source |

|---|---|---|---|

| Glucuronidation | UGT1A6, UGT1A9 | Liver, Kidneys | nih.govresearchgate.net |

| Sulfation | SULT family enzymes (e.g., SULT1A1) | Liver, Intestinal Mucosa | researchgate.netmdpi.com |

Studies on Gut Microbiota Metabolic Activity and Inter-species Interactions.

Using this compound in co-culture experiments or in complex gut models allows for the precise tracking of its influence on microbial communities. Researchers can monitor how the introduction of labeled p-Cresol affects the growth of specific species and the production of other key metabolites, such as short-chain fatty acids. natap.org This helps to unravel the complex web of inter-species interactions and the role of p-Cresol as a signaling molecule or a competitive agent within the gut environment. biorxiv.orgplos.org

Analysis of Xenobiotic Biotransformation Pathways Using Labeled p-Cresol as a Model Compound.

Xenobiotic metabolism is the process by which organisms modify and excrete foreign chemical compounds. mhmedical.comwikipedia.org p-Cresol, being a microbial product not synthesized by the host, is considered a xenobiotic. researchgate.net The pathways involved in its detoxification, primarily Phase I oxidation and Phase II conjugation, are fundamental to toxicology and pharmacology. mhmedical.comwikipedia.org

This compound serves as an ideal model compound for studying these pathways. Researchers can introduce this labeled tracer and follow its biotransformation through various enzymatic systems. Phase I metabolism of p-Cresol can be mediated by Cytochrome P450 enzymes, which oxidize the methyl group or the aromatic ring, leading to intermediates like 4-hydroxybenzylalcohol or 4-methyl-ortho-hydroquinone. nih.gov Subsequently, these intermediates undergo Phase II conjugation. Using the deuterated tracer allows for the clear identification of these metabolites without interference from other compounds, enabling a detailed mapping of the xenobiotic biotransformation network. mhmedical.comnih.gov

Environmental Fate and Transport Studies.

Understanding how chemical contaminants behave in the environment is critical for assessing their risk and developing remediation strategies. Labeled compounds like this compound are invaluable tools for tracing the fate and degradation of pollutants in complex environmental matrices.

Assessment of Aerobic and Anaerobic Biodegradation Mechanisms of Phenolic Contaminants in Aquatic and Terrestrial Systems.

Phenolic compounds, including p-Cresol, can enter terrestrial and aquatic systems as environmental contaminants. analytice.com Their persistence and fate are largely determined by microbial biodegradation. This process can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways and rates differ significantly. nih.govnih.gov

By introducing this compound into soil or water samples, scientists can accurately measure its degradation rate and identify the intermediate breakdown products. researchgate.net This is crucial for understanding the specific biochemical pathways involved. Research has shown that aerobic biodegradation of p-Cresol is generally much faster than anaerobic degradation. nih.gov For example, in paddy soils, the half-life of p-Cresol under aerobic conditions can be a matter of days, whereas under anaerobic conditions, it can extend to hundreds of days. nih.gov Using a labeled tracer ensures that the observed degradation is of the target compound and not of other pre-existing phenols in the sample.

| Condition | Typical Half-Life Range for p-Cresol | Degradation Pathway Notes | Source |

|---|---|---|---|

| Aerobic | 2 to 19 days (in paddy soils) | Generally leads to complete mineralization. Intermediates can include p-hydroxybenzaldehyde and p-hydroxybenzoate. | nih.govnih.gov |

| Anaerobic | 11 to 740 days (in paddy soils) | Slower process, often involving initial carboxylation or phosphorylation before ring cleavage. | nih.govresearchgate.net |

Photochemical Transformation and Oxidative Degradation Kinetics in Atmospheric and Aquatic Environments

While specific kinetic studies on the photochemical and oxidative degradation of this compound are not extensively detailed in publicly available literature, the behavior of its non-labeled counterpart, p-cresol, is well-documented. p-Cresol is a volatile organic compound present in various industrial effluents and is known to undergo degradation in the environment through several pathways. mdpi.comresearchgate.net In aquatic systems, it can be broken down by advanced oxidation processes (AOPs), involving reactive oxygen species like hydroxyl radicals. mdpi.comresearchgate.net The photodegradation of similar phenolic compounds in water, often accelerated by substances like hydrogen peroxide and UV light, has been systematically examined. researchgate.net

The primary application of this compound in this context is its use in compound-specific isotope analysis (CSIA). nih.gov CSIA is a powerful technique used to investigate the reaction mechanisms and degradation pathways of pollutants in the environment. nih.gov By introducing a known quantity of the deuterated standard into an environmental sample (a process known as "spiking"), researchers can track the transformation of p-cresol. The distinct mass of the deuterated compound allows it to be differentiated from the naturally occurring p-cresol using mass spectrometry. This approach enables the precise determination of degradation rates and helps elucidate the complex chemical reactions that occur in diverse environmental matrices, from atmospheric aerosols to contaminated water bodies. acs.org The kinetic isotope effect, observable when using deuterated tracers, can provide deep insights into the rate-determining steps of degradation reactions.

Utilization as a Tracer for Anthropogenic Pollutant Source Apportionment and Distribution

p-Cresol is recognized as an anthropogenic pollutant, originating from industrial activities, automobile exhaust, and the combustion of fossil fuels. nih.gov Its presence in waterways and soil is often an indicator of contamination from industrial or municipal wastewater. researchgate.netnih.gov Determining the source and distribution of such pollutants is a critical task in environmental management.

Stable isotope tracers like this compound are invaluable for these source apportionment studies. Radiotracers have long been used to investigate the efficiency and flow dynamics of wastewater treatment plants. iaea.orgnukleonika.plresearchgate.net A stable isotope tracer offers similar capabilities without the radiological hazards. By introducing this compound into a wastewater stream or a contaminated water body, its movement and dilution can be monitored over time and distance. This allows for the mapping of pollutant plumes, the calculation of flow rates in industrial effluent systems, and the identification of previously unknown discharge points. The high sensitivity of detection methods like mass spectrometry means that only a small amount of the tracer is needed for effective tracking.

Internal Standard Applications in Quantitative Bioanalysis

In the field of bioanalysis, particularly for clinical and toxicological studies, accurate quantification of endogenous and exogenous compounds in complex biological samples is paramount. This compound is widely employed as an internal standard in such applications, significantly enhancing the accuracy and reliability of measurements.

Development of Robust and Validated Quantification Methods for p-Cresol and its Conjugates in Complex Biological Matrices

p-Cresol and its metabolites, such as p-cresyl sulfate and p-cresyl glucuronide, are uremic toxins that accumulate in the body during kidney failure. nih.govresearchgate.netbrieflands.com Their accurate measurement in biological matrices like plasma and serum is crucial for clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity. nih.govresearchgate.netnih.gov

To ensure accuracy, a stable isotope-labeled internal standard, such as this compound or other deuterated analogs (e.g., pCS-d7), is added to the biological sample at a known concentration before sample preparation. researchgate.netnih.govresearchgate.net Because the deuterated standard is chemically almost identical to the native analyte, it experiences similar losses during extraction, handling, and analysis. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, the original concentration of the analyte can be calculated with high precision. Numerous validated LC-MS/MS methods rely on this principle for the quantification of p-cresol and its conjugates. nih.govnih.govigminresearch.com

Table 1: Example Validation Parameters for LC-MS/MS Quantification of p-Cresol Metabolites Using Deuterated Internal Standards

| Analyte | Biological Matrix | Linearity Range | Precision (RSD%) | Reference |

|---|---|---|---|---|

| p-Cresyl Sulfate (pCS) | Serum | 50 - 10,000 ng/mL | <15% | nih.gov |

| p-Cresol | Plasma | 0.5 - 30 µg/mL | Not specified | brieflands.com |

| Unconjugated p-Cresol | Plasma | Limit of Detection < 75 pg | Not specified | nih.govresearchgate.net |

Mitigation of Matrix Effects and Ion Suppression in Isotope Dilution Mass Spectrometry for Enhanced Analytical Reliability

A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous substances from the sample (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the target analyte in the mass spectrometer's source. kcasbio.comchromatographyonline.com This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. chromatographyonline.comwaters.com

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to overcome this problem, a technique known as stable isotope dilution assay (SIDA) or isotope dilution mass spectrometry (IDMS). chromatographyonline.comnih.gov Since this compound has nearly identical chromatographic properties to native p-cresol, it elutes from the LC column at the same time and experiences the same degree of ion suppression or enhancement. kcasbio.comtexilajournal.com While the absolute signal intensity for both the analyte and the internal standard may fluctuate due to the matrix effect, their ratio remains constant and proportional to the analyte's concentration. waters.comtexilajournal.com This normalization corrects for variations in both sample preparation and instrumental response, leading to highly reliable and reproducible results. scispace.com

Table 2: Illustration of Matrix Effect Compensation Using a Stable Isotope-Labeled Internal Standard (IS)

| Sample Type | Analyte Signal (Arbitrary Units) | IS Signal (Arbitrary Units) | Analyte/IS Ratio | Comment |

|---|---|---|---|---|

| Clean Solvent | 100,000 | 100,000 | 1.00 | No matrix effect, ideal response. |

| Biological Matrix (with Ion Suppression) | 50,000 | 50,000 | 1.00 | Both signals are suppressed by 50%, but the ratio remains constant, ensuring accurate quantification. |

Mechanistic Insights Derived from Deuterium Labeling Studies of P Cresol

Investigation of Kinetic Isotope Effects in Enzymatic Reactions and Chemical Transformations

The substitution of hydrogen with deuterium (B1214612) can lead to a change in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). This effect arises primarily from the difference in zero-point vibrational energy between a C-H and a C-D bond; the latter is stronger and requires more energy to break. A significant KIE is often indicative that C-H bond cleavage is a rate-determining step in a reaction mechanism.

Studies on the enzymatic oxidation of p-cresol (B1678582) have utilized deuterium labeling to probe the catalytic mechanism. For instance, the flavocytochrome p-cresol methylhydroxylase, an enzyme that catalyzes the oxidation of p-cresol to 4-hydroxybenzyl alcohol, exhibits a significant primary deuterium isotope effect. When the methyl group of p-cresol is deuterated, the reaction rate is considerably slower. This observation provides strong evidence that the enzymatic mechanism involves the abstraction of a hydrogen atom from the methyl group in the rate-limiting step. nih.govacs.org

Steady-state and stopped-flow kinetic analyses have provided quantitative data on these isotope effects. For the reaction catalyzed by p-cresol methylhydroxylase, the intrinsic isotope effect (Dk2) for the reduction of the enzyme by p-cresol was determined to be 7.05 at 6°C. nih.gov This large value underscores the sensitivity of this specific enzymatic step to isotopic substitution.

Table 1: Kinetic Isotope Effects in the Reaction Catalyzed by p-Cresol Methylhydroxylase

| Parameter | Condition | Substrate | Isotope Effect Value |

|---|---|---|---|

| Dkcat | pH 7.6, 25°C | p-Cresol | < Intrinsic Effect |

| D(kcat/KS) | 25°C | p-Cresol | Equal to Intrinsic Effect |

| D(kcat/KS) | 6°C | p-Cresol | < Intrinsic Effect |

| Intrinsic Effect (Dk2) | pH 7.6, 6°C | p-Cresol | 7.05 |

Data sourced from McIntire et al. (1987). nih.gov

Furthermore, deuterium labeling has been instrumental in understanding the bioactivation and toxicity of p-cresol. The hepatotoxicity of p-cresol is thought to proceed through its biotransformation into a reactive quinone methide intermediate. A study using 4-[alpha, alpha, alpha-d3]-methylphenol (a methyl-deuterated p-cresol) demonstrated that the deuterated compound was significantly less toxic than the parent compound. nih.gov The rate of metabolism to the reactive intermediate, measured by the formation of a glutathione (B108866) conjugate, was also slower for the deuterated analog. This KIE supports the hypothesis that the formation of the quinone methide, which involves the breaking of a C-H bond on the methyl group, is the crucial step in its toxicity. nih.gov

Table 2: Effect of Deuterium Labeling on p-Cresol Toxicity in Rat Liver Slices

| Compound | LC50 (mM) |

|---|---|

| 4-methylphenol (p-cresol) | 1.31 |

| 4-[alpha, alpha, alpha-d3]-methylphenol | 3.36 |

Data sourced from Thompson et al. (1996). nih.gov

Elucidation of Reaction Mechanisms in Degradation and Synthesis Pathways through Deuterium Tracking

Deuterium tracking is a powerful technique for elucidating complex reaction pathways. By introducing a deuterium-labeled substrate like p-Cresol-2,3,5,6-d4,OD into a system, the labeled atoms act as tracers. The position of the deuterium atoms in the products and intermediates can be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, thereby revealing the sequence of bond-breaking and bond-forming events. nih.govescholarship.org

The microbial degradation of p-cresol has been shown to proceed through different pathways depending on the organism and growth conditions. For example, in Pseudomonas putida, one pathway involves the oxidation of the methyl group to form 4-hydroxybenzoate, which is then hydroxylated to protocatechuate before aromatic ring cleavage. nih.gov Another pathway involves the hydroxylation of the aromatic ring to form 4-methylcatechol (B155104), followed by ring fission. nih.govresearchgate.net

The use of this compound would be invaluable in confirming these pathways. For instance, if the degradation proceeds via the 4-methylcatechol pathway, the resulting ring-fission products would retain the deuterium labels on the carbon backbone, which could be identified by their increased mass in a mass spectrum. Conversely, if the pathway involves initial oxidation of the methyl group, the aromatic ring with its four deuterium atoms would remain intact in the intermediate, 4-hydroxybenzoate. This allows for unambiguous differentiation between competing mechanistic possibilities.

In synthetic chemistry, deuterium labeling can be used to probe reaction mechanisms and to create standards for analytical studies. researchgate.netacs.org The synthesis of this compound itself relies on isotopic exchange reactions, where the hydrogen atoms on the aromatic ring of p-cresol are replaced with deuterium from a source like deuterated water (D₂O) under catalytic conditions. nih.govnih.gov Understanding the mechanism of these exchange reactions, such as whether they proceed via electrophilic aromatic substitution or other pathways, can be aided by studying the kinetics and regioselectivity of deuterium incorporation.

Conformational and Dynamic Studies of Molecular Interactions and Binding Events

Beyond elucidating reaction mechanisms, deuterium labeling can provide insights into the non-covalent interactions that govern molecular recognition and binding. The substitution of hydrogen with deuterium can subtly alter the properties of molecules, including their vibrational modes and, in some cases, the strength of hydrogen bonds. These subtle changes can be detected by sensitive spectroscopic techniques.

The interaction of p-cresol with other molecules is critical in many biological contexts. For example, it is known to interact with transport proteins and enzymes involved in its metabolism and detoxification. nih.gov Studies have investigated the molecular interactions of p-cresol in mixtures, revealing information about intermolecular forces. researchgate.net For instance, research on the p-aminophenol⋯p-cresol heterodimer has explored the competition between hydrogen bonding and π-stacking interactions. rsc.org Computational studies suggest that both hydrogen-bonded and π-stacked isomers are close in energy in the ground state. rsc.org

While these studies may not have used deuterated p-cresol, the principles can be extended to its labeled analogs. Deuterium substitution in the hydroxyl group (p-cresol-OD) would directly probe the role of the hydroxyl proton in hydrogen bonding interactions. Techniques like NMR spectroscopy are particularly powerful for studying these effects. For example, hydrogen/deuterium (H/D) exchange NMR can be used to identify solvent-exposed and hydrogen-bonded protons. acs.org By studying this compound bound to a protein, one could use NMR to monitor changes in the chemical shifts and relaxation rates of the deuterium nuclei, providing information about the local environment and dynamics of the bound ligand. This can help to characterize the binding pocket and understand the conformational changes that may occur upon binding.

Future Prospects and Emerging Research Frontiers for Deuterated P Cresol Analogs

The Blueprint for Complexity: Developing Novel Synthetic Routes for Advanced Deuterium (B1214612) Labeling

The utility of a deuterated internal standard is intrinsically linked to its isotopic purity and the specific pattern of deuterium incorporation. While perdeuterated analogs like p-cresol-d8 (B69253) are commercially available, the synthesis of molecules with complex and site-specific deuterium labels presents a significant challenge and a frontier for innovation.

Traditional methods for deuterating aromatic compounds often involve hydrogen-deuterium (H-D) exchange reactions using deuterium oxide (D₂O) under harsh conditions of high temperature and pressure, sometimes with a catalyst. nih.gov These methods, while effective for producing fully deuterated molecules, often lack the selectivity required for creating complex labeling patterns.

Emerging synthetic strategies are focusing on achieving greater control and efficiency. Flow synthesis methods, for instance, utilize microwave technology and flow-type reactors to enhance reaction efficiency and throughput compared to conventional batch methods. nih.gov This approach allows for more precise control over reaction parameters, potentially enabling more selective H-D exchange.

Catalysis plays a pivotal role in advancing deuteration techniques. Noble metal catalysts, such as platinum on alumina (B75360) or palladium on carbon, are being explored to facilitate more selective H-D exchange reactions under milder conditions. nih.govsci-hub.se For example, iridium-based catalysts have shown promise for the ortho-deuteration of certain aromatic compounds, a testament to the potential for developing catalysts that can direct deuterium to specific positions on an aromatic ring. acs.org

Furthermore, the synthesis of specifically labeled precursors offers a powerful route to complex deuterated molecules. For instance, the use of deuterated methanol (B129727) (CD₃OD) can introduce a trideuteromethyl group into a molecule, providing a distinct labeling pattern from ring deuteration. mdpi.com Research into the site-selective deuteration of phenols using supercritical deuterium oxide has also shown that it is possible to target not only the ortho and para positions but also the meta position, offering a pathway to intricate labeling patterns that are currently challenging to achieve. acs.org

Table 1: Comparison of Synthetic Methods for Deuterated Aromatic Compounds

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Conventional H-D Exchange | Reaction with D₂O at high temperature and pressure, often with a catalyst. nih.gov | Effective for producing perdeuterated compounds. | Harsh conditions, lack of selectivity for complex patterns. nih.gov |

| Flow Synthesis with Microwaves | Utilizes a flow-type reactor and microwave heating for H-D exchange. nih.gov | Higher reaction efficiency and throughput, better process control. nih.gov | Initial setup costs can be high. |

| Catalytic H-D Exchange | Employs specific catalysts (e.g., Pt, Pd, Ir) to facilitate deuteration under milder conditions. nih.govsci-hub.seacs.org | Potential for higher selectivity and milder reaction conditions. acs.org | Catalyst development for specific patterns is ongoing. |

| Use of Labeled Precursors | Incorporating deuterated building blocks (e.g., CD₃OD) into the synthesis. mdpi.com | Allows for specific labeling of functional groups (e.g., methyl group). | Availability and cost of labeled precursors can be a limitation. |

| Supercritical D₂O Exchange | H-D exchange reaction using D₂O under supercritical conditions. acs.org | Can achieve deuteration at positions not typically accessible (e.g., meta positions of phenols). acs.org | Requires specialized high-pressure equipment. |

A Systems-Level View: Integration with Multi-Omics Approaches

The true potential of deuterated p-cresol (B1678582) analogs will be realized through their integration into multi-omics workflows, providing a more holistic understanding of biological systems. While their primary role has been as internal standards in metabolomics for accurate quantification, their application in fluxomics and metaproteomics is an exciting and emerging frontier.

Fluxomics: This field aims to measure the dynamic flow of metabolites through metabolic pathways. acs.org Stable isotope tracers are fundamental to these studies. acs.orgresolvemass.ca While deuterated p-cresol is not a primary metabolite in central carbon metabolism, its microbial origin and subsequent metabolism in humans make it a candidate for specialized flux studies. For example, administering a specifically labeled deuterated tyrosine (a precursor to p-cresol) to a gut microbiome model could allow researchers to trace the flux of this amino acid through the p-cresol production pathway. By monitoring the appearance of the corresponding deuterated p-cresol and its metabolites, a quantitative understanding of the rate of p-cresol generation by the gut microbiota can be achieved. This approach would provide invaluable insights into how diet and microbial composition influence the production of this uremic toxin.

Metaproteomics: This is the large-scale study of proteins from a community of microorganisms. princeton.edu Stable Isotope Probing (SIP) in metaproteomics involves introducing a substrate labeled with a stable isotope (like ¹³C or ¹⁵N) and then identifying the proteins that have incorporated the label. princeton.edu This technique allows researchers to link metabolic function to specific organisms within a complex community. princeton.edu A similar principle could be applied using a deuterated p-cresol analog. For instance, in a microbial community where some members can degrade p-cresol, introducing a deuterated version could help identify the specific bacteria and the key enzymes involved in its catabolism. By analyzing the proteome for proteins that have incorporated deuterium (or fragments thereof), one could pinpoint the organisms actively metabolizing p-cresol and elucidate the degradation pathways.

The integration of data from these different "omics" fields, facilitated by the use of deuterated standards and tracers, will be crucial for building comprehensive models of how microbial metabolites like p-cresol influence host health and disease.

Sharpening the Focus: Innovation in Derivatization and Sample Preparation

The accurate and sensitive quantification of p-cresol in complex biological matrices like plasma, urine, and tissue is a significant analytical challenge. Innovations in sample preparation and derivatization are key to enhancing analytical performance, and deuterated analogs are central to validating and improving these methods.

Advanced Sample Preparation: Traditional sample preparation techniques like liquid-liquid extraction (LLE) are often time-consuming and use large volumes of organic solvents. nih.gov Newer techniques like solid-phase microextraction (SPME) are gaining traction for their efficiency and minimal solvent use. acs.org SPME uses a coated fiber to extract and concentrate analytes from a sample, which can then be directly desorbed into a gas or liquid chromatograph. wikipedia.org Innovations in fiber coatings and extraction conditions are continually improving the selectivity and sensitivity of SPME for phenolic compounds like p-cresol. nih.gov For instance, in situ surfactant-based solid-phase microextraction has been developed for the quantification of p-cresol in plasma. nih.gov

Novel Derivatization Strategies: Derivatization is often necessary to improve the chromatographic properties and detector response of p-cresol, especially for gas chromatography-mass spectrometry (GC-MS). Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to make phenols more volatile and thermally stable. sci-hub.secdnsciencepub.com

For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can significantly enhance ionization efficiency and thus sensitivity. Dansyl chloride has been a popular reagent for this purpose. cdnsciencepub.com However, recent research has focused on developing new derivatization agents with even better performance. For example, derivatization with 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) has been shown to increase the sensitivity of p-cresol detection by up to 40-fold compared to dansyl derivatization, enabling quantification at very low picogram levels in biological samples. mdpi.com The use of a deuterated internal standard, such as p-cresol-d7, is critical in these methods to correct for any variability in the derivatization reaction and sample matrix effects. princeton.edu

Table 2: Innovations in Analytical Techniques for p-Cresol

| Technique | Innovation | Advantage for p-Cresol Analysis |

|---|---|---|

| Sample Preparation | Solid-Phase Microextraction (SPME) acs.org | Reduced solvent consumption, simplified workflow, and enhanced concentration of the analyte. |

| In situ Surfactant-based SPME nih.gov | Improved extraction efficiency from complex matrices like plasma. | |

| Derivatization (GC-MS) | Silylation (e.g., with BSTFA) sci-hub.secdnsciencepub.com | Increases volatility and thermal stability, allowing for robust GC analysis. |

| Derivatization (LC-MS/MS) | Dansyl Chloride cdnsciencepub.com | Enhances ionization efficiency and sensitivity for LC-MS/MS. |

Beyond the Standard: Exploring Novel Applications in Fundamental Research

While the primary application of deuterated p-cresol analogs is as internal standards, their utility in fundamental chemical and biological research is an exciting and underexplored frontier. The kinetic isotope effect (KIE) is a powerful tool in these investigations.

Mechanistic Elucidation in Biology and Toxicology: The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org By comparing the reaction rates of a protonated compound versus its deuterated counterpart, researchers can determine if the breaking of that specific C-H (or O-H) bond is involved in the rate-determining step of the reaction.

This principle has been applied to study the metabolism and toxicity of p-cresol. In one study, deuterium-labeled 4-methylphenol (at the methyl group) was found to be significantly less toxic to rat liver slices than the non-labeled compound. nih.gov This deuterated analog was also metabolized to a reactive intermediate at a slower rate. nih.gov These findings provided strong evidence for a mechanism of toxicity involving the formation of a reactive quinone methide intermediate, a process that requires the breaking of a C-H bond in the methyl group.

Similarly, deuterated p-cresol has been used to probe the mechanism of enzymes like p-cresol methylhydroxylase. nih.gov By measuring the primary deuterium isotope effect, researchers can gain detailed insights into the catalytic mechanism of the enzyme. nih.gov

Probing Reaction Mechanisms in Polymer and Materials Science: The use of deuterated compounds is well-established in polymer science, particularly in conjunction with neutron scattering techniques to study polymer structure and dynamics. sci-hub.se Deuterated p-cresol could be explored as a monomer or an additive in polymer synthesis. For example, phenols are used in the production of phenolic resins. By incorporating deuterated p-cresol into these resins, researchers could use techniques like neutron scattering to probe the structure and dynamics of specific parts of the polymer network.

Furthermore, the KIE can be used to study polymerization reactions. The effect of deuterated phenols on the rate and degree of polymerization of styrene (B11656) has been investigated, revealing that the deuterated compounds are less effective at inhibiting polymerization. cdnsciencepub.comcdnsciencepub.com This suggests that the abstraction of the phenolic hydrogen is a key step in the inhibition process, and deuteration slows this step down. cdnsciencepub.comcdnsciencepub.com Such studies provide fundamental insights into reaction mechanisms that are crucial for designing new polymers and controlling polymerization processes.

The exploration of these and other novel applications will undoubtedly expand the role of deuterated p-cresol analogs from simple analytical tools to sophisticated probes for fundamental scientific discovery.

Q & A

Q. Methodological Consideration :

- Use H-NMR with a deuterium-decoupled probe to confirm positional deuteration.

- For MS, employ high-resolution instruments (Orbitrap or FT-ICR) to distinguish isotopic clusters from background noise.

What thermodynamic parameters must be considered when studying hydrogen-bonding interactions of p-Cresol-d4 with halide ions in gas-phase experiments?

Advanced Research Focus

Gas-phase ion clustering data for p-cresol (non-deuterated) reveal key thermodynamic trends:

| Reaction | ΔrH° (kJ/mol) | ΔrS° (J/mol·K) | ΔrG° (kJ/mol) | Reference |

|---|---|---|---|---|

| p-Cresol + Cl⁻ → Complex | -72.1 | -98.3 | -42.7 | |

| p-Cresol + Br⁻ → Complex | -68.9 | -94.2 | -40.1 |

For deuterated analogs, isotopic effects may reduce ΔrH° by 1–3 kJ/mol due to weaker hydrogen bonds. Researchers should:

- Recalibrate collision-induced dissociation (CID) thresholds in mass spectrometers.

- Use computational chemistry (DFT) to predict deuteration-induced shifts in binding energies .

How do serum albumin levels confound the quantification of free p-Cresol-d4 in in vitro toxicity assays?

Advanced Research Focus

Hypoalbuminemia increases the free fraction of p-cresol by reducing protein binding. For deuterated analogs:

| Albumin (g/L) | Total p-Cresol (μM) | Free p-Cresol (μM) | Free:Total Ratio |

|---|---|---|---|

| 50 | 25.0 | 5.9 | 0.24 |

| 25 | 25.0 | 8.2 | 0.33 |

Q. Methodological Solutions :

- Pre-equilibrate deuterated p-cresol with albumin at physiological concentrations (40–50 g/L).

- Use ultrafiltration or equilibrium dialysis to isolate the free fraction before LC-MS/MS analysis .

What analytical challenges arise when resolving p-Cresol-d4 from its non-deuterated analog in environmental matrices?

Basic Research Focus

Deuterated and protiated isomers co-elute in reversed-phase HPLC, requiring:

- Chromatography : Use a phenyl-hexyl column to exploit subtle polarity differences.

- Mass Spectrometry : Monitor m/z 113.17 ([M-H]⁻ for p-Cresol-d4) vs. m/z 108.14 ([M-H]⁻ for p-cresol). Adjust resolving power to >20,000 (FWHM) to avoid overlap in isotopic peaks .

Advanced Pitfall : Natural C isotopes in protiated p-cresol may mimic deuterated signals. Use parallel reaction monitoring (PRM) with MS/MS to confirm fragmentation patterns .

How can researchers resolve contradictions in UV/Vis spectral data for p-Cresol-d4 in aqueous vs. organic solvents?

Advanced Research Focus

Deuteration alters hydrogen-bonding networks, shifting λmax:

| Solvent | λmax (prot.) | λmax (d4) | Δλ (nm) |

|---|---|---|---|

| Water | 275 | 273 | -2 |

| Acetonitrile | 278 | 279 | +1 |

Q. Resolution Strategy :

- Normalize spectra against solvent blanks with matched deuteration levels.

- Use time-dependent density functional theory (TD-DFT) to model solvent effects on electronic transitions .

What synthetic routes ensure high isotopic purity for this compound?

Basic Research Focus

Key steps include:

Deuteration of toluene-d8 : Catalytic exchange with D2O over PtO2 at 150°C.

Hydroxylation : Oxidative hydroxylation using H2O2/Fe<sup>2+</sup> to introduce OD at the para position.

Purification : Repeated recrystallization in D2O to remove protiated impurities.

Q. Quality Control :

How does p-Cresol-d4’s stability in aqueous solutions impact long-term pharmacokinetic studies?

Advanced Research Focus

Deuterated phenols undergo slower oxidative degradation but are susceptible to:

- Hydrolytic Exchange : OD groups may exchange with H2O at pH > 8.

- Photodegradation : UV light induces radical formation, accelerated in D2O.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.